molecular formula C19H16N4O2S2 B2631715 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034575-94-3

4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No. B2631715
CAS RN: 2034575-94-3
M. Wt: 396.48
InChI Key: BEMSQACGASXXQP-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions as represented by the molecular formula C3H4N2 . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . Pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . This structure can be modified in various ways to create a wide range of compounds with different properties and activities.


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, depending on the specific structure and functional groups present. These reactions can include things like substitution, addition, and complexation reactions .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with a pKb of 11.5 and a pKa of the conjugated acid of 2.49 at 25°C . The physical and chemical properties of specific pyrazole compounds can vary widely depending on their structure and functional groups.

Scientific Research Applications

Antitumor Activity

One significant area of application for derivatives of the compound is in antitumor activity. Research has shown that certain derivatives exhibit potent antitumor properties. For example, a study synthesized novel derivatives to evaluate their antitumor activity, finding some compounds more effective than reference drugs such as doxorubicin, indicating potential in cancer treatment Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, Aly, 2009.

Antimicrobial Evaluation

Another area of application is in antimicrobial evaluation. Derivatives have been prepared and shown good antibacterial and antifungal activity. A study by El-Sayed, Fadda, and El-Saadaney (2020) synthesized compounds that demonstrated significant antimicrobial properties, highlighting the potential of these derivatives in treating microbial infections El-Sayed, Fadda, El-Saadaney, 2020.

Enzyme Inhibition

The compound and its derivatives have also been explored for their enzyme inhibition capabilities. For instance, a study investigated the synthesis of derivatives as selective inhibitors for human carbonic anhydrase IX or XII, identifying compounds with high potency and selectivity. These findings suggest potential applications in developing new anticancer drug candidates Gul, Yamali, Sakagami, Angeli, Leitāns, Kazaks, Tārs, Ozmen Ozgun, Supuran, 2018.

Conformational Studies

Conformational studies of derivatives have also been conducted to understand their structural differences and implications for biological activity. Borges et al. (2014) reported significant conformation differences in molecules used in antileishmania studies, providing insights into how structural variations can influence biological efficacy Borges, Pinheiro, Faria, Bernardino, Wardell, Wardell, 2014.

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on the specific compound and its biological target. For example, some pyrazole compounds act as inhibitors of certain enzymes, while others may interact with specific receptors .

Safety and Hazards

The safety and hazards associated with pyrazole compounds can vary widely depending on the specific compound. Some pyrazole compounds are used as pharmaceuticals and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

The field of pyrazole chemistry is a very active area of research, with new compounds and reactions being discovered on a regular basis. Future research will likely continue to explore the synthesis of new pyrazole compounds, their reactions, and their potential applications in various fields .

properties

IUPAC Name

4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-27(25,18-4-2-17(3-5-18)23-10-1-8-21-23)22-13-15-6-9-20-19(12-15)16-7-11-26-14-16/h1-12,14,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMSQACGASXXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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